2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
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Description
“2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide” is a chemical compound with the CAS Number: 438532-40-2 and Linear Formula: C16H15NO4 . It has a molecular weight of 285.3 .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C16H15NO4/c1-20-14-7-6-11(9-18)8-12(14)10-21-15-5-3-2-4-13(15)16(17)19/h2-9H,10H2,1H3,(H2,17,19) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows :Scientific Research Applications
Antimicrobial and Antioxidant Activities
- A study on a new benzamide isolated from endophytic Streptomyces sp. YIM 67086 revealed antimicrobial and antioxidant activities. This suggests potential applications of benzamide derivatives in the development of new antimicrobial and antioxidant agents (Yang et al., 2015).
Antimicrobial Agent Synthesis
- Another research synthesized novel substituted benzamide derivatives to explore their antibacterial and antifungal activities, indicating the potential of benzamide structures in creating new antimicrobial agents (Raju et al., 2010).
Neuroprotection and Antioxidant Properties
- A study on oxyresveratrol and its analogs, including benzamide derivatives, evaluated their cytoprotective effects against oxidative stress, suggesting potential applications in neuroprotection and as antioxidants (Hur et al., 2013).
Potential Treatment for Alzheimer's Disease
- Research on 5-aroylindoles as selective histone deacetylase 6 inhibitors showed amelioration of Alzheimer's disease phenotypes, hinting at benzamide derivatives' potential in therapeutic interventions for neurodegenerative diseases (Lee et al., 2018).
properties
IUPAC Name |
2-[(5-formyl-2-methoxyphenyl)methoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-7-6-11(9-18)8-12(14)10-21-15-5-3-2-4-13(15)16(17)19/h2-9H,10H2,1H3,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJDDSMEJMUONA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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